3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone

Description

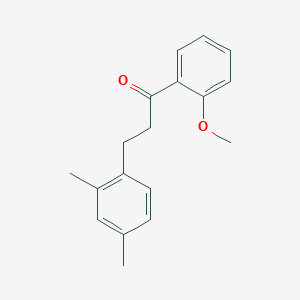

3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone is a propiophenone derivative characterized by a ketone functional group bridging two aromatic rings. The structural features include:

- 2,4-Dimethylphenyl group: Methyl substituents at the 2- and 4-positions of one phenyl ring, enhancing lipophilicity and steric bulk.

Structural determination methods, such as X-ray crystallography (utilizing programs like SHELX for refinement ), are critical for confirming its conformation.

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-8-9-15(14(2)12-13)10-11-17(19)16-6-4-5-7-18(16)20-3/h4-9,12H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPSOTYAQRQWGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644667 | |

| Record name | 3-(2,4-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-59-4 | |

| Record name | 3-(2,4-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-2’-methoxypropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,4-dimethylbenzene (also known as xylenes) with 2’-methoxypropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and a temperature range of 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(2,4-Dimethylphenyl)-2’-methoxypropiophenone can be scaled up by optimizing the reaction parameters such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-2’-methoxypropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst, amination using ammonia or amines under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C18H20O2

- Molecular Weight : 272.35 g/mol

- Structural Features : The compound contains a methoxy group and a dimethylphenyl moiety, contributing to its lipophilicity and biological activity.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone has diverse applications across several domains:

Organic Synthesis

- Role as an Intermediate : It serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various reactions such as oxidation, reduction, and substitution to form derivatives with enhanced properties.

- Reactions Involved :

- Oxidation : Produces 3-(2,4-Dimethylphenyl)-4'-methoxybenzoic acid.

- Reduction : Yields 3-(2,4-Dimethylphenyl)-4'-methoxypropiophenol.

- Substitution : Various substituted derivatives can be synthesized depending on the reagents used.

Biological Activities

- Antimicrobial Properties : Research indicates potential antimicrobial effects, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, suggesting applications in treating inflammatory diseases.

- Case Studies :

- A study demonstrated that derivatives of this compound exhibited significant inhibition of specific bacterial strains, indicating its potential use in antibiotic development.

Medicinal Chemistry

- Drug Development : Investigated for its potential as a pharmacophore in drug design. Its structural features may allow it to interact with biological targets effectively.

- Therapeutic Uses : Preliminary findings suggest it may have applications in treating conditions related to oxidative stress and inflammation due to its ability to modulate enzyme activities .

Industrial Applications

- Used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for creating compounds with desired functionalities in various industrial processes.

Table 1: Summary of Reactions Involving this compound

| Reaction Type | Product Formed | Notes |

|---|---|---|

| Oxidation | 3-(2,4-Dimethylphenyl)-4'-methoxybenzoic acid | Potentially useful in drug synthesis |

| Reduction | 3-(2,4-Dimethylphenyl)-4'-methoxypropiophenol | Useful for further functionalization |

| Substitution | Various substituted derivatives | Dependent on reagents used |

Table 2: Biological Activities and Potential Therapeutic Uses

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-2’-methoxypropiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the methoxy and dimethylphenyl groups may contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-2'-Methylpropiophenone (CAS 898775-46-7)

Molecular Formula : C₁₇H₁₈O₂

Substituents :

- 4-Methoxyphenyl group (electron-donating para-methoxy).

- 2'-Methyl group (ortho-methyl on the adjacent phenyl ring).

Key Differences :

- Substituent Position : The target compound’s 2,4-dimethylphenyl group introduces greater steric hindrance compared to the 4-methoxyphenyl group in this analog. This may reduce rotational freedom and alter binding interactions in biological systems.

| Property | Target Compound | 3-(4-Methoxyphenyl)-2'-Methylpropiophenone |

|---|---|---|

| Molecular Formula | C₁₈H₂₀O₂ (estimated) | C₁₇H₁₈O₂ |

| Key Substituents | 2,4-Dimethylphenyl, 2'-methoxy | 4-Methoxyphenyl, 2'-methyl |

| Polarity | Moderate (methoxy dominance) | Lower (methyl reduces polarity) |

2-(Diethylamino)ethyl 3-(p-Methoxyphenyl)-2-Phenylpropionate

Molecular Formula: Not explicitly provided (estimated C₂₃H₂₉NO₃). Substituents:

- Ester group with a diethylaminoethyl chain (basic, ionizable).

- 3-(p-Methoxyphenyl)-2-phenylpropionate backbone.

Key Differences :

- Functional Group : The target compound’s ketone group contrasts with the ester moiety in this analog, affecting solubility (esters are more hydrolytically labile) and bioavailability.

- Ionizability: The diethylaminoethyl group in the analog confers basicity, enabling salt formation and enhanced aqueous solubility under acidic conditions, unlike the non-ionic target compound .

| Property | Target Compound | 2-(Diethylamino)ethyl Ester Analog |

|---|---|---|

| Functional Group | Ketone | Ester |

| Ionizability | Non-ionic | Basic (diethylaminoethyl group) |

| Solubility Profile | Lipophilic | pH-dependent (soluble in acidic media) |

Research Findings and Implications

- Synthetic Routes: High-yield synthesis of propiophenone derivatives often involves Friedel-Crafts acylation or cross-coupling reactions. Substituent positioning (e.g., ortho vs. para) requires precise stoichiometric control to avoid byproducts .

- Structural Insights: Crystallographic data refined via SHELX software highlight conformational rigidity in ortho-substituted propiophenones, which may influence molecular packing in solid-state applications .

Biological Activity

3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and applications in various fields based on recent scientific research.

This compound is an aromatic ketone characterized by a methoxy group and a dimethyl-substituted phenyl ring. Its structure allows it to participate in various biochemical reactions, making it a valuable compound for drug development and synthesis.

Pharmacological Effects

Recent studies have shown that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : The compound has been investigated for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). It demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anti-inflammatory Properties : It has shown potential in reducing pro-inflammatory mediators in vitro, indicating its usefulness in treating inflammatory conditions . The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) further supports its anti-inflammatory potential .

The mechanism of action of this compound involves several pathways:

- Enzyme Inhibition : The compound interacts with specific enzymes, affecting metabolic pathways. For instance, it may inhibit the COX pathway, leading to reduced production of inflammatory mediators such as prostaglandins.

- Cellular Effects : In cellular studies, the compound has been shown to induce apoptosis in cancer cell lines, suggesting a role in anticancer therapy. Its interaction with cellular receptors may trigger signaling cascades that lead to cell death .

Case Studies

Several case studies highlight the biological activity of this compound:

- Antibacterial Study : A study evaluated the effectiveness of the compound against various bacterial strains. Results indicated that it had a significant antibacterial effect with MIC values ranging from 0.16 to 0.68 µM against MRSA strains .

- Anti-inflammatory Research : In vitro experiments demonstrated that the compound could reduce levels of TNF-α and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .

- Cancer Cell Viability : In assays using Caco-2 and A549 cell lines, the compound exhibited reduced viability in treated cells compared to controls, suggesting its potential as an anticancer agent .

Data Summary

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(2,4-Dimethylphenyl)-2'-methoxypropiophenone, and how do reaction conditions influence yield?

The compound can be synthesized via Claisen-Schmidt condensation , a common method for arylpropiophenones. A ketone (e.g., 2'-methoxypropiophenone) reacts with a substituted benzaldehyde (e.g., 2,4-dimethylbenzaldehyde) under acidic or basic conditions. Key parameters include:

- Catalyst choice : NaOH or HCl in ethanol/water mixtures (common for chalcone derivatives) .

- Temperature : Reflux (70–80°C) to accelerate enolate formation while avoiding side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance reactivity for sterically hindered substrates.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is advised .

Basic: Which spectroscopic techniques are critical for characterizing structural features of this compound?

- NMR : H and C NMR confirm substituent positions (e.g., methoxy at 2', methyl groups at 2,4-phenyl). Aromatic proton splitting patterns distinguish para/meta substitution .

- IR : Stretching frequencies for carbonyl (C=O, ~1680 cm) and methoxy (C-O, ~1250 cm) groups validate functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing isomers .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties or polymorphism?

Single-crystal X-ray diffraction using SHELXL (for refinement) provides atomic-level structural details:

- Data collection : High-resolution (<1.0 Å) data at low temperature (100 K) minimizes thermal motion artifacts.

- Refinement : SHELXL’s least-squares algorithms refine bond lengths/angles, while electron density maps identify disordered substituents (e.g., methoxy orientation) .

- Polymorphism screening : Varying crystallization solvents (e.g., DMSO vs. ethanol) reveals polymorphic forms, critical for understanding solid-state reactivity .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Dose-response validation : Replicate assays across multiple cell lines (e.g., IC curves) to confirm activity thresholds.

- Purity verification : HPLC (>98% purity) and elemental analysis rule out contaminants influencing results .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) compares binding modes with target proteins, identifying structural determinants of activity .

Basic: What purification strategies are optimal for isolating this compound from byproducts?

- Recrystallization : Use ethanol/water (7:3 v/v) for high recovery of crystalline product.

- Chromatography : Flash chromatography (silica gel, hexane/ethyl acetate 4:1) separates unreacted aldehydes/ketones.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve polar impurities .

Advanced: What computational approaches predict the compound’s reactivity in photochemical or catalytic reactions?

- DFT calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Transition state analysis : Identify energy barriers for reactions like hydrogen abstraction or methoxy group rotation .

- Solvent effects : COSMO-RS simulations evaluate solvent polarity’s impact on reaction pathways .

Advanced: How can researchers validate the compound’s stability under varying storage or experimental conditions?

- Accelerated stability studies : Expose samples to heat (40–60°C), light (UV/vis), and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC.

- Kinetic analysis : Arrhenius plots determine activation energy for decomposition, guiding storage recommendations (e.g., inert atmosphere, −20°C) .

Basic: What are the key considerations for designing biological assays to evaluate this compound’s pharmacological potential?

- Target selection : Prioritize proteins with hydrophobic binding pockets (e.g., kinases) due to the compound’s aromatic bulk.

- Solubility : Use DMSO stocks (<0.1% final concentration) to avoid solvent interference.

- Cytotoxicity controls : Include MTT assays on non-target cells to assess selectivity .

Advanced: How does substituent variation (e.g., methoxy vs. hydroxy groups) impact the compound’s electronic properties?

- Electron-donating effects : Methoxy groups increase electron density on the aromatic ring, altering redox potentials (cyclic voltammetry) and UV absorption () .

- Comparative studies : Synthesize analogs (e.g., 2'-hydroxypropiophenone) and compare Hammett substituent constants () to quantify electronic effects .

Advanced: What strategies resolve spectral overlaps in NMR or IR data for structurally similar derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.